

Pioneering Synthesis of Azidotrimethylsilane: A Technical Guide

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Compound of Interest

Compound Name: **Azidotrimethylsilane**

Cat. No.: **B126382**

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This in-depth guide explores the discovery and seminal synthesis of **azidotrimethylsilane** ($(\text{CH}_3)_3\text{SiN}_3$), a pivotal reagent in modern organic chemistry. We delve into the foundational publications that first described its preparation, providing detailed experimental protocols and key analytical data from its initial characterization.

Discovery and Early Synthesis

The first documented synthesis of **azidotrimethylsilane** was reported by L. Birkofe, A. Ritter, and P. Richter in 1963. Their method involved the reaction of trimethylsilyl chloride with lithium azide in a sealed tube. Shortly after, in 1964, J. S. Thayer and R. West published a more detailed account of their independent synthesis, which also utilized the reaction of an alkali metal azide with a triorganosilyl halide. A well-documented and reliable procedure was later published in *Organic Syntheses* by L. Birkofe and P. Wegner, which has become a standard method for the preparation of this versatile reagent.

This guide focuses on the robust and accessible method developed by Birkofe and Wegner, which provides a high yield of pure **azidotrimethylsilane**.

Quantitative Data Summary

The following table summarizes the key quantitative data for **azidotrimethylsilane** as reported in early publications.

Property	Value
Yield	85%
Boiling Point	95-99 °C
Density (g/cm ³ at 20°C)	0.876
Refractive Index (n ²⁰ /D)	1.415
Infrared (IR) Absorption	~2140 cm ⁻¹ (strong, azide stretch)
¹ H NMR (delta)	~0.2 ppm (singlet, 9H)
¹³ C NMR (delta)	~1.94 ppm

Experimental Protocol: First Synthesis (Birkofer and Wegner Method)

This section provides a detailed methodology for the synthesis of **azidotrimethylsilane** based on the procedure published in Organic Syntheses.

Materials:

- Sodium azide (NaN₃)
- Chlorotrimethylsilane ((CH₃)₃SiCl)
- Diethylene glycol dimethyl ether (diglyme), freshly distilled

Equipment:

- 1-liter three-necked flask
- Mechanical stirrer
- Reflux condenser with a drying tube
- Addition funnel with a pressure-equalizing arm

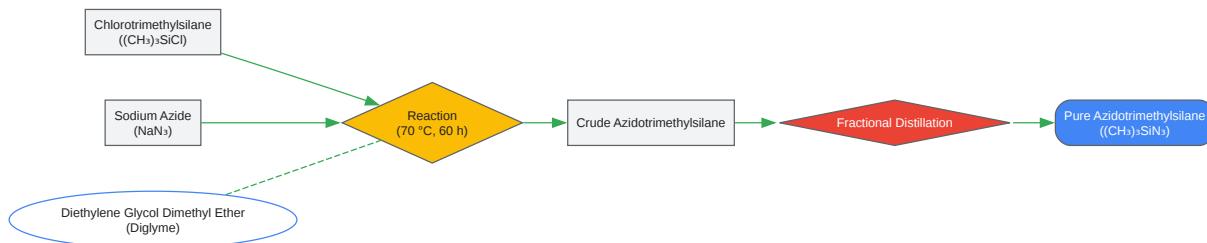
- Heating mantle
- Standard distillation apparatus
- Vacuum trap cooled to -78 °C

Procedure:

- Reaction Setup: A 1-liter, three-necked flask equipped with a mechanical stirrer, a reflux condenser fitted with a drying tube, and an addition funnel is thoroughly dried and assembled while warm. The apparatus is purged with dry nitrogen.
- Charging the Flask: The flask is charged with 81 g (1.25 mol) of sodium azide and 500 ml of freshly distilled diethylene glycol dimethyl ether.
- Addition of Chlorotrimethylsilane: 108.6 g (1.00 mol) of chlorotrimethylsilane is added rapidly to the stirred slurry of sodium azide.
- Reaction: The reaction mixture is heated to and maintained at 70 °C with continuous stirring for 60 hours.
- Isolation of Crude Product: After the heating period, the mixture is cooled to 30 °C. The reflux condenser and addition funnel are replaced with gas inlet tubes. A vacuum (15-20 mm Hg) is applied, and the product is distilled at 30 °C into a vacuum trap cooled with a dry ice/acetone bath (-78 °C). This process takes approximately 5 hours.
- Purification: The crude **azidotrimethylsilane** collected in the trap is then purified by fractional distillation at atmospheric pressure. The fraction boiling between 95-99 °C is collected, yielding approximately 98 g (85%) of pure **azidotrimethylsilane**.

Synthesis Workflow

The logical flow of the first synthesis of **azidotrimethylsilane** is depicted in the following diagram.

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Caption: Workflow of the Birkofer and Wegner synthesis of **azidotrimethylsilane**.

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